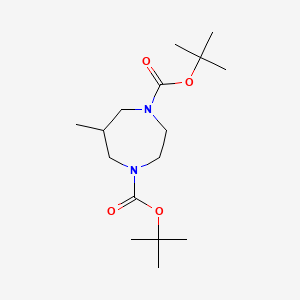

DI-Tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate

Description

Properties

Molecular Formula |

C16H30N2O4 |

|---|---|

Molecular Weight |

314.42 g/mol |

IUPAC Name |

ditert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate |

InChI |

InChI=1S/C16H30N2O4/c1-12-10-17(13(19)21-15(2,3)4)8-9-18(11-12)14(20)22-16(5,6)7/h12H,8-11H2,1-7H3 |

InChI Key |

QAHIHISLIPGFQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of DI-Tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate typically starts from appropriate diazepane precursors or from linear diamines cyclized to form the diazepane ring. The two nitrogen atoms are protected by tert-butyl carbamate groups (Boc protection), and the methyl group is introduced either by alkylation or by using methyl-substituted starting materials.

Detailed Synthetic Routes and Reaction Conditions

| Step | Reaction Type | Reagents & Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Boc Protection of 1,4-diazepane | Reaction of 1,4-diazepane with di-tert-butyl dicarbonate (Boc2O) in anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under basic conditions | Typically >80% | Protects both nitrogen atoms to form di-Boc diazepane |

| 2 | Introduction of Methyl Group at C6 | Alkylation using methyl halides or methyl-substituted precursors; alternatively, starting from 6-methyl diazepane derivatives | Variable (70-85%) | Alkylation usually performed with sodium hydride or potassium tert-butoxide as base |

| 3 | Formation of Dicarboxylate Ester Groups | Esterification with tert-butyl chloroformate or reaction with di-tert-butyl iminodicarboxylate under basic conditions | 75-85% | Ensures tert-butyl ester formation at both nitrogen positions |

Representative Experimental Procedure

A representative preparation involves the following:

Boc Protection: 1,4-diazepane is suspended in anhydrous tetrahydrofuran (THF). Di-tert-butyl dicarbonate is added dropwise with a base such as triethylamine or sodium hydride. The mixture is stirred at room temperature under nitrogen for 12-24 hours. The product is isolated by extraction and purified by silica gel chromatography.

Methylation: The Boc-protected diazepane is treated with a methylating agent (e.g., methyl iodide) in the presence of sodium hydride in THF at 0-50 °C for several hours. The reaction is monitored by TLC or NMR. After completion, the mixture is quenched, extracted, and purified.

Dicarboxylate Formation: The methylated diazepane is reacted with di-tert-butyl iminodicarboxylate in dimethylformamide (DMF) with potassium tert-butoxide at 50 °C for 16 hours. The crude product is precipitated by addition of water, filtered, and purified by chromatography.

Data Tables Summarizing Preparation Conditions and Yields

| Preparation Step | Reagents & Solvents | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, THF, triethylamine | 20-25 °C | 12-24 h | 80-90 | Silica gel chromatography |

| Methylation | Methyl iodide, NaH, THF | 0-50 °C | 4-16 h | 70-85 | Extraction, chromatography |

| Dicarboxylate Ester Formation | Di-tert-butyl iminodicarboxylate, KOtBu, DMF | 50 °C | 16 h | 75-85 | Precipitation, chromatography |

Analytical and Research Findings Supporting Preparation

NMR Spectroscopy: Proton NMR (1H-NMR) confirms the presence of tert-butyl groups (singlet near 1.4-1.5 ppm, integrating for 18H), methyl substituent signals, and diazepane ring protons. Carbon NMR (13C-NMR) supports the carbamate carbonyl and methyl carbons.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the molecular weight (m/z ~313 [M+H]+).

Purity and Stability: The compound is stable under sealed, dry conditions at room temperature or refrigerated at -20 °C. Solutions are best stored at -80 °C to prevent degradation.

Solubility: The compound dissolves well in organic solvents such as DMSO, DMF, and THF. Heating and sonication improve solubility during preparation of stock solutions.

Chemical Reactions Analysis

Types of Reactions

DI-Tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tert-butyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Di-tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate serves as an essential building block in organic synthesis. It can be utilized in the formation of more complex molecules through various chemical reactions.

- Reagent in Organic Reactions : The compound acts as a reagent in several organic transformations, including alkylation and acylation reactions.

Biology

- Biological Activity : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for further investigation in pharmacological research.

- Mechanism of Action : The compound may modulate the activity of specific enzymes or receptors, potentially leading to therapeutic effects against various diseases.

Medicine

- Drug Development : Due to its structural characteristics, this compound is explored as a lead compound in drug design for central nervous system disorders. Its unique properties may allow it to target specific pathways involved in neurological conditions.

- Therapeutic Applications : The compound may possess anti-inflammatory and neuroprotective effects, making it suitable for treating conditions characterized by inflammation or neurodegeneration.

Industry

- Specialty Chemicals : In industrial applications, this compound is used in the production of specialty chemicals that require unique properties for specific applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Neuroprotective Effects

Research focusing on neurodegenerative diseases revealed that this compound demonstrated protective effects on neuronal cells exposed to oxidative stress. This finding supports its potential use in therapies aimed at neuroprotection.

Mechanism of Action

The mechanism of action of DI-Tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

DI-Tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12H22N2O4

Molecular Weight: 258.32 g/mol

CAS Number: 112275-50-0

The compound features a diazepane ring structure with two tert-butyl groups and two carboxylate functionalities. This unique structure may enhance its interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets in biological systems. The presence of the diazepane ring allows for potential binding to receptors or enzymes, modulating their activity. The tert-butyl groups may influence the compound's lipophilicity and overall pharmacokinetics.

Anticancer Activity

Recent studies have investigated the anticancer properties of various diazepane derivatives, including this compound. In vitro assays demonstrated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines such as HT29 (human colon adenocarcinoma) and MCF7 (breast cancer) cells. The mechanism by which these compounds exert their effects often involves apoptosis induction and cell cycle arrest .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and diacid chlorides.

- Introduction of Tert-butyl Groups: Alkylation reactions using tert-butyl halides are employed to introduce the tert-butyl groups.

- Carboxylation: Carboxylic acid groups are introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.

Case Studies

-

Cytotoxicity Assays:

- A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations.

- The compound was shown to induce apoptosis in HT29 cells through activation of caspase pathways.

- Enzyme Inhibition:

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Di-tert-butyl 1,4-diazepane-1,4-dicarboxylate | Lacks methyl group | Lower anticancer activity |

| Tert-butyl 6-(Hydroxymethyl)-1,4-diazepane-1-carboxylate | Contains hydroxymethyl group | Enhanced enzyme inhibition |

| Benzyl tert-butyl 6-(hydroxymethyl)-1,4-diazepane | Contains benzyl group | Potentially higher receptor affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.